molecular formula C10H7ClO4S3 B062858 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride CAS No. 160233-28-3

4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride

Cat. No. B062858
CAS RN: 160233-28-3
M. Wt: 322.8 g/mol
InChI Key: QTFQOMVQDFBUDL-UHFFFAOYSA-N
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Description

Synthesis Analysis 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride's synthesis involves reactions with amines, hydrazine, and sodium azide, leading to the formation of various derivatives. For instance, thiophene-2-sulfonyl chloride reacts with 7 amines and hydrazine, resulting in 21 hydrazones. Sodium azide reactions yield azides that interact with compounds like cyclohexene and triphenylphosphine. Chlorosulfonation with chlorosulfonic acid produces mixtures of bis-sulfonyl chlorides, indicating a versatile reactivity profile of this compound towards different reactants (Cremlyn et al., 1981).

Molecular Structure Analysis The structural analysis of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride derivatives, including sterically hindered isomeric forms, has been detailed through X-ray single crystal diffraction. These studies provide insights into the molecular-electronic structure, showcasing the compound's complex architecture and the impact of steric hindrance on its physical and chemical properties. This intricate molecular structure is a testament to the compound's versatile chemistry and its potential for various applications (Rublova et al., 2017).

Chemical Reactions and Properties 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride engages in a variety of chemical reactions, demonstrating its reactivity and versatility. For example, the synthesis of 3-(Methylsulfonyl)benzo[b]thiophenes via a radical relay strategy under visible light irradiation highlights its potential in innovative organic synthesis methods. This reaction pathway showcases the compound's utility in synthesizing methylsulfonyl-containing compounds, further emphasizing its importance in chemical research (Gong et al., 2019).

Physical Properties Analysis The physical properties of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride and its derivatives are closely linked to their molecular structure. Analysis of the crystal and molecular-electronic structure, along with kinetic investigations, reveals the impact of steric hindrance on these properties. For example, detailed X-ray diffraction studies of sterically hindered isomers provide insights into their crystalline structure, which directly influences their physical behavior and reactivity patterns (Rublova et al., 2017).

Scientific Research Applications

  • Reactivity with Amines and Other Agents : Thiophene-2-sulfonyl chloride, a related compound, has been shown to react with amines, hydrazine, and sodium azide. This reactivity has been explored to create various derivatives like hydrazones and azides (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

  • Sulfonylation of Substituted Benzenes : In a study involving sulfonylation reactions, Zn-exchanged zeolites were used with sulfonating agents like methanesulfonyl chloride and benzenesulfonyl chloride, demonstrating their catalytic effectiveness in these reactions (Laidlaw et al., 2002).

  • Synthesis of Sulfonyl Chlorides : Research has shown that several benzenesulfonyl chlorides can be synthesized efficiently from different starting materials, underlining their potential in synthetic chemistry (Kim, Ko, & Kim, 1992).

  • Palladium-Catalysed Couplings : Benzenesulfonyl chlorides have been used in palladium-catalysed couplings with thiophene derivatives. This reaction allows for the regioselective access to β-arylated thiophenes, showcasing its utility in organic synthesis (Yuan & Doucet, 2014).

  • Friedel-Crafts Sulfonylation : Benzenesulfonyl chlorides have been employed in Friedel-Crafts sulfonylation reactions, showing enhanced reactivity and providing high yields of diaryl sulfones (Nara, Harjani, & Salunkhe, 2001).

  • Synthesis of Sulfonamides and Complexes : The reaction between 8-aminoquinoline and benzenesulfonyl chlorides in a basic medium leads to the formation of sulfonamides, which are further used to form Ni(II) complexes (Macías et al., 2002).

  • Reactions with Cyclic Amines : Benzenesulfonyl azides have been studied for their reactivity with cyclic amines, providing insights into the vibrational frequencies and visible spectra of triazenes derived from these reactions (Dabbagh et al., 2007).

  • Catalysis in C-H Bond Sulfonylation : The use of benzenesulfonyl chlorides in palladium-catalyzed C-H bond sulfonylation of 2-arylpyridines has been explored, demonstrating their role in facilitating chemoselective sulfonylation reactions (Sasmal, Bera, Doucet, & Soulé, 2018).

Safety And Hazards

The safety data sheet (SDS) for “4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride” indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

4-(benzenesulfonyl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4S3/c11-18(14,15)10-6-9(7-16-10)17(12,13)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFQOMVQDFBUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347767
Record name 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride

CAS RN

160233-28-3
Record name 4-(Phenylsulfonyl)-2-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160233-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160233-28-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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